

A Comparative Guide to the Applications of s-Diphenylcarbazone in Metal Ion Detection

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Compound of Interest

Compound Name: *s-Diphenylcarbazone*

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s-Diphenylcarbazone (DPC) is a versatile chromogenic agent widely employed in analytical chemistry for the spectrophotometric determination of various metal ions. Its ability to form distinctly colored complexes with specific metals provides a simple, cost-effective, and sensitive method for their quantification. This guide offers a comparative overview of the diverse applications of **s-Diphenylcarbazone** in the detection of several key metal ions, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Performance Comparison of s-Diphenylcarbazone for Metal Ion Detection

The efficacy of **s-Diphenylcarbazone** as a spectrophotometric reagent is dependent on several key parameters that vary for each metal ion. The following tables summarize the critical experimental conditions and performance metrics for the determination of Chromium (VI), Mercury (II), Cadmium (II), Cobalt (II), Nickel (II), and Zinc (II).

Table 1: Optimal Conditions for Metal-**s-Diphenylcarbazone** Complex Formation

| Metal Ion | Optimal pH | Wavelength of Maximum Absorbance (λ_{max}) (nm) | Color of Complex |
|---------------|-----------------|--|------------------|
| Chromium (VI) | 1.0 - 2.0[1] | 540[1] | Red-Violet |
| Mercury (II) | 2.5 - 4.0[2] | 540[2] | Violet |
| Cadmium (II) | Weakly Alkaline | 533 | Red |
| Cobalt (II) | 7.0 - 10.0[3] | 520 - 525[4] | Pink |
| Nickel (II) | 7.0 - 10.0[3] | 520 - 525[4] | Pink |
| Zinc (II) | 7.0 - 10.0 | 520 - 525[4] | Pink |

Table 2: Analytical Performance Metrics for Metal Ion Determination using **s-Diphenylcarbazone**

| Metal Ion | Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{ cm}^{-1}$) | Limit of Detection (LOD) | Linear Range |
|---------------|---|--------------------------|-------------------------------|
| Chromium (VI) | 4.447×10^4 [5] | 1.43 $\mu\text{g/L}$ [1] | 0 - 100 $\mu\text{g/L}$ [1] |
| Mercury (II) | 5.02×10^4 [6] | 1 $\mu\text{g/L}$ [6] | 0.05 - 10 mg/L [6] |
| Cadmium (II) | 7.33×10^4 [7] | 7.6 $\mu\text{g/L}$ [7] | 0.228 - 3.65 ppm [7] |
| Cobalt (II) | 70,000 - 77,500[4] | Not specified | Not specified |
| Nickel (II) | 70,000 - 77,500[4] | Not specified | Not specified |
| Zinc (II) | 70,000 - 77,500[4] | Not specified | Not specified |

Table 3: Major Interfering Ions in the Determination of Metal Ions with **s-Diphenylcarbazone**

| Target Metal Ion | Interfering Ions | Notes on Mitigation |
|------------------|---|--|
| Chromium (VI) | Iron (III), Vanadium, Molybdenum | Addition of a masking agent like fluoride can overcome Iron (III) interference. |
| Mercury (II) | Copper (II), Iron (III), Vanadium (V) | pH control and the use of masking agents can enhance selectivity. |
| Cadmium (II) | Copper (II), Nickel (II), Cobalt (II), Zinc (II), Iron (II), Lead (II) | Extraction procedures and masking agents are often necessary. |
| Cobalt (II) | Nickel (II), Copper (II), Iron (II), Zinc (II), Cadmium (II) | Simultaneous determination with Nickel is possible using partial least squares regression. [3] |
| Nickel (II) | Cobalt (II), Copper (II), Iron (II), Zinc (II), Cadmium (II) | Simultaneous determination with Cobalt is possible using partial least squares regression. [3] |
| Zinc (II) | Copper (II), Nickel (II), Cobalt (II), Iron (II), Cadmium (II), Lead (II) | Use of masking agents and control of pH are crucial for selectivity. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for the spectrophotometric determination of Chromium (VI) and Mercury (II) using **s-Diphenylcarbazone**.

Protocol 1: Determination of Hexavalent Chromium (Cr(VI))

1. Reagent Preparation:

- **s-Diphenylcarbazone** Solution (0.25% w/v): Dissolve 0.25 g of **s-Diphenylcarbazone** in 100 mL of acetone. This solution should be stored in a dark bottle and is stable for several weeks when refrigerated.
- Sulphuric Acid Solution (1 M): Carefully add 5.6 mL of concentrated sulphuric acid to 94.4 mL of deionized water while stirring in an ice bath.
- Standard Chromium (VI) Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate ($K_2Cr_2O_7$), previously dried at 105°C for 1 hour, in deionized water and dilute to 1 L in a volumetric flask. Working standards are prepared by appropriate dilution of this stock solution.

2. Sample Preparation:

- Collect the water sample in a clean container. If the sample is turbid, filter it through a 0.45 µm membrane filter.
- Acidify the sample to a pH of approximately 1.0 using the 1 M sulphuric acid solution.

3. Procedure:

- Pipette 50 mL of the acidified sample (or an aliquot diluted to 50 mL) into a 100 mL volumetric flask.
- Add 2 mL of the **s-Diphenylcarbazone** solution and mix well.
- Allow the solution to stand for 5-10 minutes for full color development.
- Measure the absorbance of the solution at 540 nm using a spectrophotometer, with deionized water as a blank.

4. Calibration:

- Prepare a series of standard solutions of Chromium (VI) with concentrations ranging from 0.05 to 1.0 mg/L.
- Treat these standards in the same manner as the sample (acidification, addition of **s-Diphenylcarbazone**, and color development).

- Measure the absorbance of each standard and construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of Chromium (VI) in the sample from the calibration curve.

Protocol 2: Determination of Mercury (II)

1. Reagent Preparation:

- **s-Diphenylcarbazone** Solution (0.05% w/v): Dissolve 0.05 g of **s-Diphenylcarbazone** in 100 mL of ethanol.
- Nitric Acid Solution (0.1 M): Dilute 6.3 mL of concentrated nitric acid to 1 L with deionized water.
- Standard Mercury (II) Solution (1000 mg/L): Dissolve 1.354 g of mercuric chloride (HgCl_2) in deionized water, add 10 mL of concentrated nitric acid, and dilute to 1 L in a volumetric flask. Working standards are prepared by appropriate dilution.

2. Sample Preparation:

- Collect the water sample and preserve it by adding concentrated nitric acid to a pH of <2.
- If necessary, digest the sample to break down organo-mercury compounds.

3. Procedure:

- Take a suitable aliquot of the sample and adjust the pH to between 2.5 and 4.0 using the 0.1 M nitric acid solution.
- Transfer the pH-adjusted sample to a separatory funnel.
- Add 1 mL of the **s-Diphenylcarbazone** solution and shake vigorously for 1 minute.
- Add a suitable organic solvent (e.g., chloroform or carbon tetrachloride) and shake for another minute to extract the mercury-diphenylcarbazone complex.
- Allow the phases to separate and collect the organic layer.

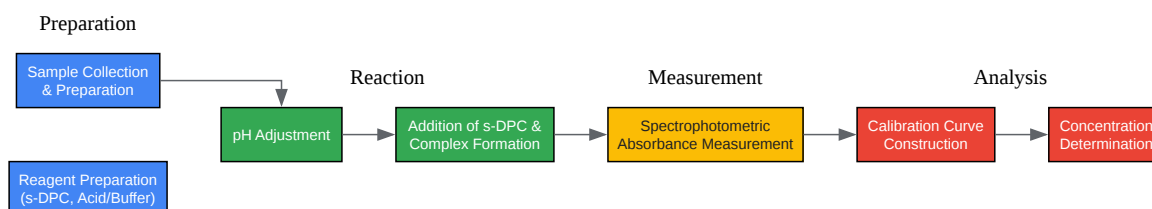
- Measure the absorbance of the organic extract at 540 nm against a reagent blank.

4. Calibration:

- Prepare a series of mercury standards and treat them in the same way as the sample, including the extraction step.
- Construct a calibration curve by plotting the absorbance of the extracts against the mercury concentration.
- Determine the concentration of mercury in the sample from this curve.

Visualizing the Workflow

The general experimental workflow for the spectrophotometric determination of metal ions using **s-Diphenylcarbazone** can be visualized as a series of sequential steps.

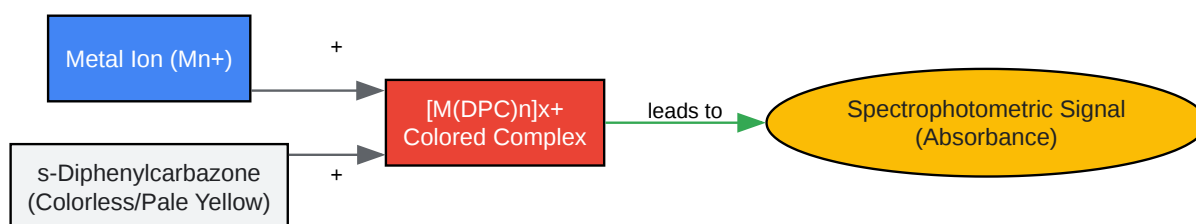


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Caption: General workflow for spectrophotometric metal ion analysis.

Signaling Pathway of Complex Formation

The underlying principle of detection involves the formation of a colored metal-ligand complex. This can be represented as a simple signaling pathway.



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